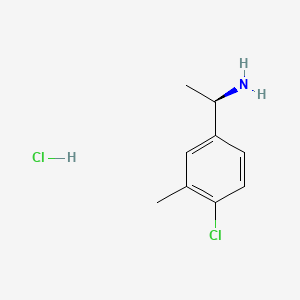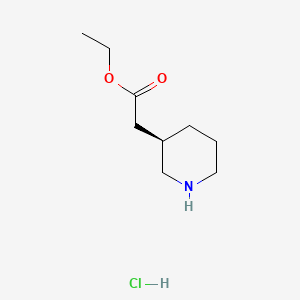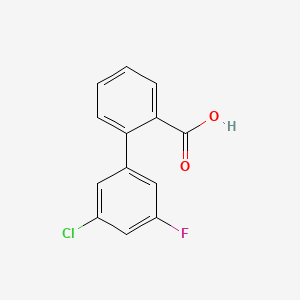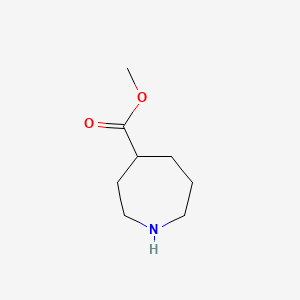
Methyl azepane-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl azepane-4-carboxylate” is a chemical compound with the molecular formula C8H16ClNO2 . It is also known as “Methyl 4-azepanecarboxylate hydrochloride” and has a molecular weight of 193.67 g/mol .
Synthesis Analysis
The synthesis of non-fused N-aryl azepane derivatives, which includes “Methyl azepane-4-carboxylate”, has been described in the literature . These reactions are Pd/LA-catalyzed and proceed smoothly under extremely mild conditions with ample reaction scope and CO2 as the byproduct . The resulting products can be easily converted into a range of highly functionalized azepanes .Molecular Structure Analysis
The molecular structure of “Methyl azepane-4-carboxylate” is represented by the formula C8H16ClNO2 . The exact mass of the molecule is 193.08700 .Chemical Reactions Analysis
“Methyl azepane-4-carboxylate” is likely to undergo reactions similar to other carboxylic acids. For instance, carboxylic acids react with bases to form ionic salts . In the case of alkali metal hydroxides and simple amines (or ammonia), the resulting salts have pronounced ionic character and are usually soluble in water .Physical And Chemical Properties Analysis
“Methyl azepane-4-carboxylate” has a molecular weight of 193.67100 . Other physical and chemical properties such as density, boiling point, melting point, and flash point are not explicitly mentioned in the retrieved sources .Wissenschaftliche Forschungsanwendungen
1. Pd/LA-Catalyzed Decarboxylation Enabled Exclusive [5 + 2] Annulation Toward N-Aryl Azepanes
- Summary of Application: This research describes a practical and straightforward methodology towards the synthesis of non-fused N-aryl azepane derivatives. These reactions proceed smoothly under extremely mild conditions with ample reaction scope and CO2 as the byproduct .
- Methods of Application: The reactions are Pd/LA-catalyzed and result in products that can be easily converted into a range of highly functionalized azepanes .
- Results or Outcomes: The synthetic value of this protocol is further proved in the formal synthesis of a pharmaceutically relevant Proheptazine derivative .
2. Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction
- Summary of Application: This research presents an efficient method for the selective preparation of trifluoromethyl-substituted azepin-2-carboxylates and their phosphorous analogues .
- Methods of Application: The method involves a Cu(I)-catalyzed tandem amination/cyclization reaction of functionalized allenynes with primary and secondary amines .
- Results or Outcomes: The research resulted in the development of a new effective strategy for the selective preparation of azepane derivatives with unique substitution patterns .
3. Synthesis of Carboxylic Acid Esters
- Summary of Application: This research presents an efficient method for the synthesis of carboxylic acid esters using carboxylic acids . The organic material compounds, drug molecules, and natural products often contain ester unit as the functional group .
- Methods of Application: The typical and traditional method for the synthesis of carboxylic acid esters is the reaction of carboxylic acids with an excess amount of alcohols in the presence of a catalytic amount of H2SO4 .
- Results or Outcomes: The development of the efficient synthesis of carboxylic acid esters using carboxylic acids is still one of central research topics .
4. Rh(I)-Catalyzed Asymmetric Synthesis
- Summary of Application: This research presents an effective Rh(I)-catalyzed asymmetric synthesis of 3-substituted 1-indanones via an alkenyl-to-aryl 1,4-Rh migration .
- Methods of Application: The method involves a newly designed axially chiral bisphosphine ligand .
- Results or Outcomes: The research resulted in the development of an effective Rh(I)-catalyzed asymmetric synthesis .
5. Light-Induced Isomerization of Azobenzenes
- Summary of Application: Azobenzenes, which can undergo light-induced isomerization between the linear, thermodynamically stable trans isomer and the bent, metastable cis isomer, have found applications in diverse fields such as sensing, photonics, microfabrication, electronics, biology, and more .
- Methods of Application: The unique property of azobenzenes to undergo light-induced isomerization is utilized in these applications .
- Results or Outcomes: The research in this field has led to the development of various applications in different fields .
6. Synthesis of Trifluoromethyl-Substituted Azepin-2-Carboxylates
- Summary of Application: This research presents an efficient method for the selective preparation of trifluoromethyl-substituted azepin-2-carboxylates and their phosphorous analogues .
- Methods of Application: The method involves a Cu(I)-catalyzed tandem amination/cyclization reaction of functionalized allenynes with primary and secondary amines .
- Results or Outcomes: The research resulted in the development of a new effective strategy for the selective preparation of azepane derivatives with unique substitution patterns .
Eigenschaften
IUPAC Name |
methyl azepane-4-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-11-8(10)7-3-2-5-9-6-4-7/h7,9H,2-6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFCUJOACQSXTBK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCCNCC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl azepane-4-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Chloro-6-iodo-7-methyl-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B578001.png)
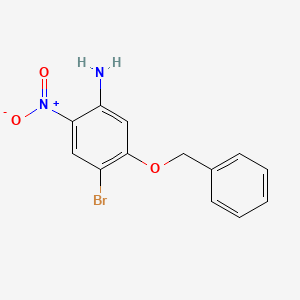
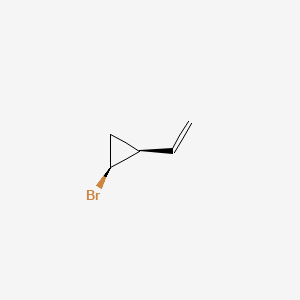
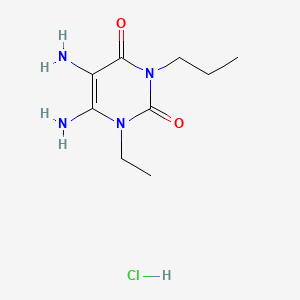
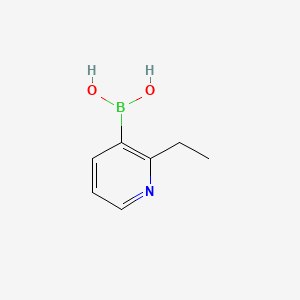
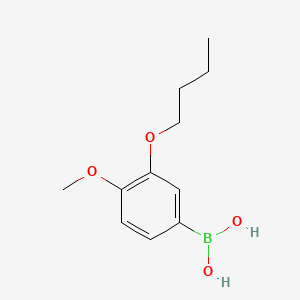
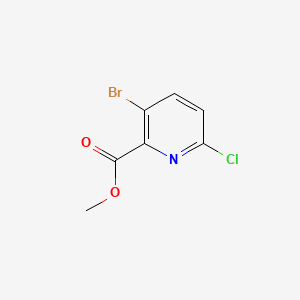
![7-Boc-2-(methylthio)-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidine](/img/structure/B578011.png)
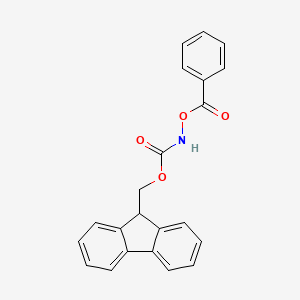
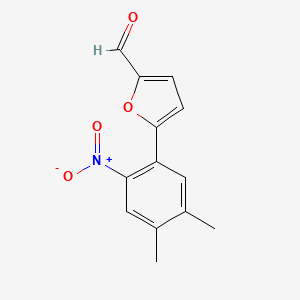
![6-Chloro-3-iodoimidazo[1,2-A]pyrazine](/img/structure/B578016.png)
